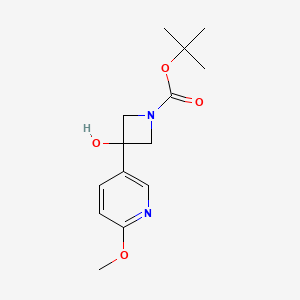
Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 18 hours at ambient temperature to yield the desired product.
Analyse Chemischer Reaktionen
Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like methyl iodide (CH3I) or ethyl bromide (C2H5Br).
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: This compound has a similar structure but differs in the substitution pattern on the piperidine ring.
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: Another structurally related compound with a different substitution on the azetidine ring.
Tert-butyl 3-(6-hydroxy-2-methylpyrimidin-4-yl)piperidine-1-carboxylate: This compound features a pyrimidinyl group instead of a pyridinyl group.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)20-12(17)16-8-14(18,9-16)10-5-6-11(19-4)15-7-10/h5-7,18H,8-9H2,1-4H3 |
InChI-Schlüssel |
MQQCASCLXNLBCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CN=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
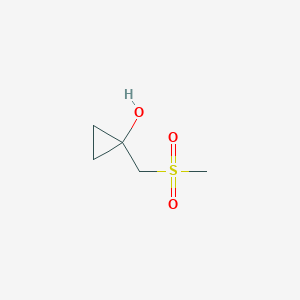

![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
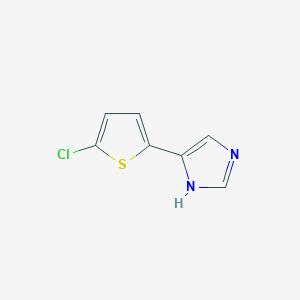

![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

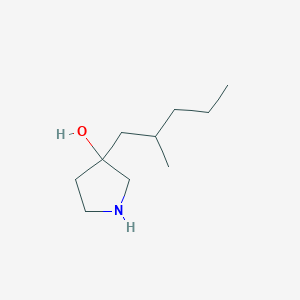
![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
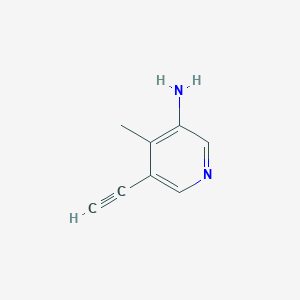
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)

